molecular formula C13H18N4O2 B2441459 (E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide CAS No. 1798298-95-9

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide

Cat. No. B2441459
CAS RN: 1798298-95-9
M. Wt: 262.313
InChI Key: LKRGUKGYDKDWLO-UHFFFAOYSA-N
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Description

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide, also known as CEP, is a small molecule inhibitor that has been widely used in scientific research. CEP is a potent and selective inhibitor of the oncogenic transcription factor STAT3, which is involved in the regulation of cell proliferation, survival, and immune evasion.

Scientific Research Applications

Chemical Properties and Reactions

Research on related compounds has delved into their chemical behaviors and interactions, which might offer a foundation for understanding the applications of the compound . For instance, studies on the excess properties of binary mixtures containing 2-methoxy-2-methylpropane (MTBE) and alkyl alkanoates could provide insights into the solvent-solute interactions and mixture behaviors of related compounds at a molecular level (R. F., A. Arcelli, & F. Comelli, 1998).

Structural Analysis and Crystal Packing

Another avenue of research is the structural analysis and crystal packing of similar compounds, which can reveal how specific functional groups influence molecular stability, dimerization, and reactivity. A study highlighted the N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which emphasizes the significance of non-covalent interactions in the structural configuration of complex molecules (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis and Applications

In the realm of synthesis and potential applications, research on enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities showcases the therapeutic potential of structurally similar compounds. This suggests that the compound could also serve as a precursor in synthesizing biologically active molecules (S. Riyadh, 2011).

Catalytic Decomposition

Additionally, the catalytic decomposition of dibenzylselenonium ylides, as explored in certain studies, indicates the versatility of related compounds in facilitating or undergoing catalytic reactions, which could have implications for synthetic strategies involving the target compound (Seizo Tamagaki & Isao Hatanaka, 1976).

properties

IUPAC Name

(E)-N-(2-cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-17-11(7-8-15-17)5-6-12(18)16-13(2,9-14)10-19-3/h5-8H,4,10H2,1-3H3,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGUKGYDKDWLO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C=C/C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enamide

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